(3R,4R)-N-Cbz-3,4-difluoropyrrolidine
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Overview
Description
(3R,4R)-N-Cbz-3,4-difluoropyrrolidine is a chiral fluorinated pyrrolidine derivative The compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the pyrrolidine ring, and a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-N-Cbz-3,4-difluoropyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms at the 3 and 4 positions of the pyrrolidine ring. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection: The nitrogen atom is protected using a benzyloxycarbonyl (Cbz) group. This step involves the reaction of the pyrrolidine derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by:
Continuous Flow Chemistry: This method allows for better control of reaction conditions and improved safety, especially when handling hazardous reagents.
Catalysis: Using catalysts to enhance reaction rates and selectivity, thereby increasing yield and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-N-Cbz-3,4-difluoropyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Deprotection: The Cbz protecting group can be removed using hydrogenation or acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) can remove the Cbz group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
(3R,4R)-N-Cbz-3,4-difluoropyrrolidine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound is used in studies to understand the role of fluorinated pyrrolidines in biological systems.
Industrial Applications: It is employed in the development of new materials with unique properties, such as increased stability and bioavailability.
Mechanism of Action
The mechanism of action of (3R,4R)-N-Cbz-3,4-difluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The Cbz group protects the nitrogen atom, preventing unwanted side reactions during synthesis and ensuring the compound’s stability.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3,4-Difluoropyrrolidine: Lacks the Cbz protecting group, making it more reactive but less stable.
(3R,4R)-N-Boc-3,4-difluoropyrrolidine: Contains a tert-butoxycarbonyl (Boc) protecting group instead of Cbz, offering different reactivity and stability profiles.
(3R,4R)-N-Cbz-3,4-dichloropyrrolidine: Contains chlorine atoms instead of fluorine, resulting in different chemical properties and reactivity.
Uniqueness
(3R,4R)-N-Cbz-3,4-difluoropyrrolidine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable intermediate in various synthetic and medicinal applications.
Properties
IUPAC Name |
benzyl 3,4-difluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRXQCGIQTUUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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